molecular formula C8H21NSi B1606580 2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine CAS No. 79250-80-9

2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine

Cat. No.: B1606580
CAS No.: 79250-80-9
M. Wt: 159.34 g/mol
InChI Key: DHZPTXMPOAJTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine (CAS: 455954-96-8) is a tertiary amine featuring a trimethylsilyl (TMS) methyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₂₅NOSi (average mass: 203.40 g/mol), and its structure combines the steric bulk of a tert-butyl group (2-methyl-2-propanamine backbone) with the silicon-containing TMS moiety . This compound is primarily utilized in organic synthesis as a protecting group for amines or as a precursor for silicon-based reagents. Its unique structure confers enhanced stability and lipophilicity compared to non-silylated analogs .

Properties

IUPAC Name

2-methyl-N-(trimethylsilylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NSi/c1-8(2,3)9-7-10(4,5)6/h9H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZPTXMPOAJTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80329948
Record name 2-Methyl-N-[(trimethylsilyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79250-80-9
Record name 2-Methyl-N-[(trimethylsilyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-Butyl-N-(trimethylsilylmethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Key Parameters

Parameter Value/Range Role/Impact
Molar Ratio (TMSCl:Amine) 1:1.05 Ensures complete amine conversion
Reaction Temperature 0–5°C (initial)
20–25°C (final)
Controls exothermicity and side reactions
Solvent Dichloromethane (DCM) Enhances miscibility and heat dissipation
Reaction Time 4–6 hours Balances yield and efficiency
Yield 75–85% Optimized via TEA stoichiometry

Mechanism:
The amine’s lone pair attacks the electrophilic silicon in TMSCl, displacing chloride. Steric hindrance from the tert-butyl group necessitates precise temperature control to minimize byproducts like disilylated amines.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are preferred over batch processes due to superior heat/mass transfer and reproducibility.

Process Comparison

Feature Batch Reactor Continuous Flow Reactor
Throughput 50–100 kg/day 200–500 kg/day
Temperature Control Moderate (±2°C) Precise (±0.5°C)
Purity 90–92% 94–96%
Energy Efficiency Lower (manual monitoring) Higher (automated systems)

Purification and Characterization

Post-synthesis, the crude product undergoes:

  • Fractional Distillation : At 10 mmHg (bp ~120°C) to isolate the target compound.
  • Analytical Validation :
    • GC-MS : Confirms molecular ion peak at m/z 159 and purity >95%.
    • NMR : Key signals include:
      • Trimethylsilyl protons: δ 0.1 ppm (singlet, 9H).
      • tert-Butyl protons: δ 1.2 ppm (singlet, 9H).

Alternative Methods

While less common, grignard reagent approaches have been explored but face challenges:

  • Reaction : $$ \text{(CH}3\text{)}3\text{SiCH}2\text{MgCl} + \text{(CH}3\text{)}3\text{CNH}2 $$ → Target compound.
  • Limitations : Lower yields (50–60%) and higher sensitivity to moisture.

Chemical Reactions Analysis

Substitution Reactions

The TMS group in this compound is reactive under specific conditions, enabling substitution with other functional groups.

  • Mechanism : The TMS group acts as a leaving group, replaced by nucleophiles or electrophiles.

  • Reagents :

    • Halogens (e.g., Cl, Br) or nucleophilic agents (e.g., alkoxides, amines).

    • Base catalysts (e.g., triethylamine) to facilitate deprotonation and substitution .

  • Conditions :

    • Anhydrous environments to prevent hydrolysis.

    • Elevated temperatures (e.g., 200°C in synthesis protocols) .

  • Products :

    • Silylated derivatives (e.g., chloro- or bromomethyl analogs).

    • Alkylated or arylated tertiary amines.

Oxidation and Reduction

While the TMS group remains inert under mild conditions, the compound can undergo oxidation or reduction at reactive sites.

  • Oxidation :

    • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    • Products : Corresponding alcohol or ketone derivatives.

  • Reduction :

    • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    • Products : Reduced amine derivatives.

Reaction Comparison Table

Reaction Type Reagents Conditions Key Products
Substitution Halogens, nucleophiles, triethylamineAnhydrous, elevated temperatures Silylated derivatives
Oxidation KMnO₄, CrO₃Mild to strong oxidizing conditionsAlcohols/ketones
Reduction LiAlH₄, NaBH₄Standard reduction protocolsReduced amines
Precursor to Ylides α,β-Unsaturated carbonylsControlled stoichiometryHeterocycles (pyrrolidines)

Research Findings

  • Steric Effects : The bulky TMS group reduces reactivity in nucleophilic substitution compared to less hindered amines.

  • Analytical Confirmation :

    • ¹H NMR : δ 0.05 (s, 9H for TMS), 1.05 (s, 9H for tert-butyl), 1.95 (s, 2H for methylene) .

    • MS : Molecular ion peak at m/z 159.34 (C₈H₂₁NSi).

  • Applications : Used in GC-MS derivatization, pharmaceutical synthesis, and specialty chemical production.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

  • This compound is widely utilized as a reagent for the formation of silylated intermediates and protecting groups in organic synthesis. The trimethylsilyl group enhances the stability and reactivity of the compound, making it ideal for various synthetic pathways.

Derivatization Agent

  • In analytical chemistry, 2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine is employed for the derivatization of biological samples. This process improves the volatility and detectability of analytes in techniques such as gas chromatography-mass spectrometry (GC-MS) .

Biological Applications

Biological Sample Analysis

  • The compound is instrumental in the derivatization of amino acids and other biomolecules for analysis. By converting polar functional groups into more volatile derivatives, it facilitates the identification and quantification of these substances in complex biological matrices.

Potential Therapeutic Applications

  • Research has indicated that compounds similar to this compound may possess biological activities that could be harnessed for therapeutic purposes. Its role as an intermediate in synthesizing pharmaceuticals underscores its importance in drug development .

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is used to produce specialty chemicals that require precise control over molecular properties. Its ability to act as a protective group allows chemists to manipulate functional groups selectively during multi-step syntheses .

Material Science

  • The unique properties of this compound make it valuable in material science, particularly in developing new polymers and coatings that require specific chemical functionalities.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

  • Synthesis of Pharmaceuticals : A study demonstrated its effectiveness as an intermediate in synthesizing various pharmaceutical compounds, showcasing its versatility in medicinal chemistry applications .
  • GC-MS Analysis Enhancement : Research indicated that using this compound significantly improved the detection limits of amino acids in biological samples through derivatization techniques, enhancing analytical sensitivity .
  • Material Development : Investigations into polymer chemistry have revealed that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule. The compound’s large molecular volume and chemical inertness contribute to its effectiveness in these roles .

Comparison with Similar Compounds

N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine

  • Molecular Formula: C₁₀H₂₅NOSi (average mass: 203.40 g/mol)
  • Key Features: This analog replaces one TMS methyl group with a methoxymethyl (CH₂OCH₃) substituent.
  • Applications : Used in specialized organic reactions where tunable electron-donating/withdrawing effects are required .

2-Methyl-N-(phenylmethylene)-2-propanamine (CAS: 6852-58-0)

  • Molecular Formula : C₁₁H₁₅N (molecular weight: 161.24 g/mol)
  • Key Features : Substitutes the TMS group with a phenylmethylene (C₆H₅CH=) moiety. The aromatic ring introduces π-π interactions, enhancing affinity for aromatic solvents or biological targets.
  • Safety Profile : Classified as hazardous (H302, H315, H319, H335) due to acute oral toxicity and skin/eye irritation .
  • Research Findings: Its N-oxide derivative, 2-methyl-N-(phenylmethylene)-2-propanamine N-oxide, exhibits antioxidant properties, reducing rotenone-induced toxicity in cellular models .

2-Propanamine, 2-methyl- (tert-butylamine; CAS: 75-64-9)

  • Molecular Formula : C₄H₁₁N (molecular weight: 73.14 g/mol)
  • Key Features : Lacks the TMS group, resulting in lower molecular weight and higher volatility (boiling point: 339.69 K at 202.68 kPa).
  • Applications : A simple amine used as a base or catalyst in organic synthesis. The absence of silicon reduces steric hindrance, favoring rapid reaction kinetics .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Safety Profile
2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine C₁₀H₂₅NOSi 203.40 455954-96-8 Trimethylsilyl methyl Limited data; presumed stable
N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine C₁₀H₂₅NOSi 203.40 455954-96-8 Methoxymethyl + TMS Not reported
2-Methyl-N-(phenylmethylene)-2-propanamine C₁₁H₁₅N 161.24 6852-58-0 Phenylmethylene H302, H315, H319, H335
2-Propanamine, 2-methyl- (tert-butylamine) C₄H₁₁N 73.14 75-64-9 None (simple tert-butyl) Corrosive; volatile

Functional and Reactive Differences

  • Steric Effects : The TMS group in the target compound imposes significant steric hindrance, slowing reactions at the nitrogen center compared to tert-butylamine .
  • Biological Activity : The N-oxide derivative of the phenylmethylene compound demonstrates antioxidant efficacy, while the TMS-containing analog’s biological applications remain unexplored .

Biological Activity

2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine, also known as TMS-methylpropanamine, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7H17NSi
  • Molecular Weight : 145.29 g/mol
  • CAS Number : 79250-80-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to influence cellular processes through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Membrane Interaction : Its trimethylsilyl group enhances lipid solubility, allowing it to penetrate cell membranes and affect intracellular signaling.
  • Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against certain cancer cell lines.

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound:

  • Cell Line Testing : Research has demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including HCT-116 and HeLa cells. For instance, an IC50 value of approximately 11 μM was reported for HCT-116 cells, indicating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
Cell LineIC50 (μM)Comparison DrugIC50 (μM)
HCT-11611Doxorubicin2.29
HeLa0.69Doxorubicin2.29

Mechanistic Insights

The compound's mechanism of action was further elucidated through molecular docking studies, which suggested that it binds effectively to target proteins involved in cell cycle regulation and apoptosis .

Case Studies

  • Study on Antiproliferative Activity :
    A study conducted on a series of derivatives revealed that modifications in the structure of similar compounds could enhance their cytotoxic effects. The derivatives were tested for their ability to inhibit the growth of cancer cells, with some showing improved potency compared to the parent compound .
  • Synthesis and Modification :
    Research also focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). These modifications aimed at enhancing biological activity while reducing toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine
Reactant of Route 2
Reactant of Route 2
2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.